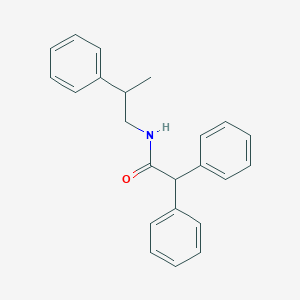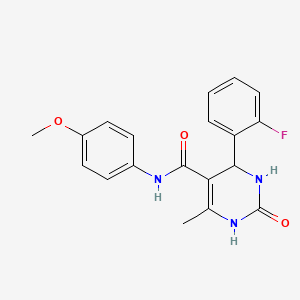![molecular formula C13H18N2O5S2 B5086303 N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5086303.png)
N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that has been synthesized using different methods. Additionally, this paper will highlight future directions that can be explored to further understand the potential of this compound.
Wirkmechanismus
The mechanism of action of N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been suggested that this compound may work by inhibiting the growth of cancer cells.
Biochemical and physiological effects:
N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine in lab experiments is its potential to be used as a therapeutic agent. This compound has been shown to have anti-inflammatory, antitumor, and antiviral properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions that can be explored to further understand the potential of N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine has been synthesized using different methods. One of the most common methods involves the reaction of 2-thiophene carboxylic acid with piperidine-1-sulfonyl chloride to form an intermediate product. The intermediate product is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the final product.
Wissenschaftliche Forschungsanwendungen
N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[(4-piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c16-12(17)4-5-14-13(18)11-8-10(9-21-11)22(19,20)15-6-2-1-3-7-15/h8-9H,1-7H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLQKUWTCHKLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5086220.png)

![2-[(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)methyl]-4-bromophenol ethanedioate (salt)](/img/structure/B5086248.png)
![2-[(4-phenoxybutyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5086261.png)
![3-methoxy-N-(4-methylbenzyl)-4-[(4-methylbenzyl)oxy]benzenecarbothioamide](/img/structure/B5086262.png)

![N-[3-(N-{[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5086268.png)
![N-(4-chlorobenzyl)-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine oxalate](/img/structure/B5086276.png)
![3-[4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4(3H)-quinazolinone](/img/structure/B5086285.png)
![ethyl 4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5086287.png)
![3-(3-methoxyphenyl)-5-[(6-methyl-3-pyridinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5086294.png)


![3-{5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5086316.png)